Protease-Activated Receptor-4

Overview

Description

Protease-Activated Receptor-4 (PAR4) is one of the thrombin receptors on human platelets and is a potential target for the management of thrombotic disorders . PAR4 is activated by thrombin cleavage, revealing a tethered ligand that activates the receptor . It’s part of the seven transmembrane domain G protein-coupled receptor family .

Synthesis Analysis

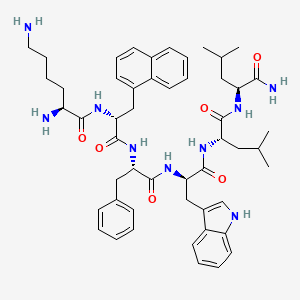

The development of potent, selective, and novel PAR4 antagonists has been a focus of research. An expedient three-step synthetic route was developed to access a novel series of indole-based PAR4 antagonists . Several selective PAR4 antagonists were yielded through screening and subsequent structure-activity relationship analysis .Molecular Structure Analysis

PAR4 is a seven-transmembrane G-protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of the N-terminal sequence of PARs . The resulting N-termini serve as tethered activation ligands that interact with the extracellular loop 2 domain and initiate receptor signaling .Chemical Reactions Analysis

The activation of PAR4 involves the proteolytic cleavage of the N-terminal sequence of PARs . This cleavage reveals a tethered ligand that activates the receptor . The development of an expedient three-step synthetic route has allowed for the creation of a novel series of indole-based PAR4 antagonists .Physical And Chemical Properties Analysis

PAR4 is a seven-transmembrane G-protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of the N-terminal sequence of PARs . The resulting N-termini serve as tethered activation ligands that interact with the extracellular loop 2 domain and initiate receptor signaling .Scientific Research Applications

Characterization and Cellular Functions

- Discovery and Characterization : Protease-Activated Receptor-4 (PAR4), identified as a unique G protein-coupled receptor, is characterized by a tethered peptide ligand formed by minor proteolysis. It responds to thrombin and trypsin, and is expressed in various human tissues, including lung, pancreas, and small intestine (Xu et al., 1998).

Role in Inflammation and Pain Modulation

- Inflammatory Pain Modulation : PAR4, activated by thrombin, trypsin, and cathepsin G, is considered a significant mediator of platelet activation and inflammation, impacting nociception (Asfaha et al., 2007).

Potential in Drug Development

- Anti-Thrombotic Target : PAR4 has been identified as a promising target for anti-thrombotic agents due to its role in platelet aggregation and thrombosis. Its inhibitors, such as BMS-986120 and BMS-986141, have shown potential in clinical trials (Yu et al., 2022).

Platelet Activation and Coagulation

- Blood Coagulation : PAR4 plays a critical role in blood coagulation. Its activation by thrombin on human platelets suggests its importance in pathological thrombosis (Priestley et al., 2022).

Tissue Specific Expression

- Differential Expression in Endothelial Cells : PAR4 shows varied expression in endothelial cells from different vascular sites, indicating its role in diverse physiological or pathological conditions (Fujiwara et al., 2003).

Cellular Signaling and Receptor Dynamics

- Cellular Signaling : PAR4, along with other PARs, plays a vital role in cellular signaling mechanisms, especially in response to tissue damage and injury. Its activation and inactivation are critical for tissue responses such as inflammation and pain (Ossovskaya & Bunnett, 2004).

PAR4 in Neurological Function

- Function in CNS : PAR4, along with other PAR subtypes, is expressed in rat astrocytes and is involved in various CNS functions, including calcium signaling and possibly affecting neuroinflammation and repair processes (Wang et al., 2002).

Implications for Therapeutic Targeting

- Therapeutic Targeting : Understanding the differential signaling by PARs, including PAR4, is essential for developing new therapies. PAR4's distinct signaling pathways offer opportunities for manipulating its activation in treating diseases (Sidhu et al., 2014).

Mechanism of Action

PAR4 is activated by thrombin cleavage, which reveals a tethered ligand that activates the receptor . Both PAR1 and PAR4 initiate signaling through G and G q 12/13 pathways but with distinct kinetics . PAR1 activation results in a rapid transient signal, while PAR4 mediates prolonged signaling that is required for stable thrombus formation .

Safety and Hazards

Future Directions

properties

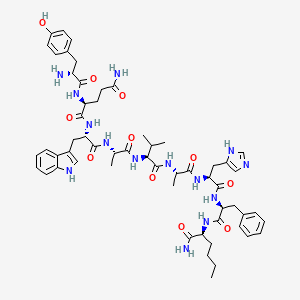

IUPAC Name |

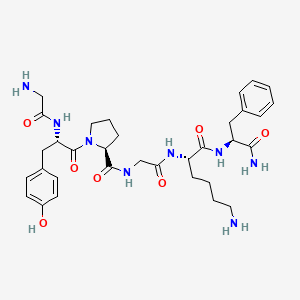

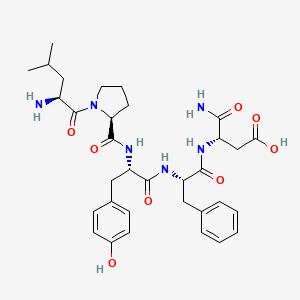

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N8O7/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIYNSCJEHHFMV-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

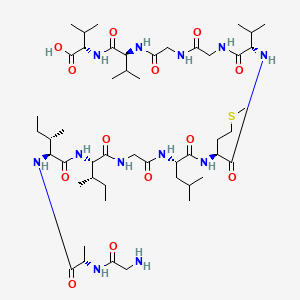

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

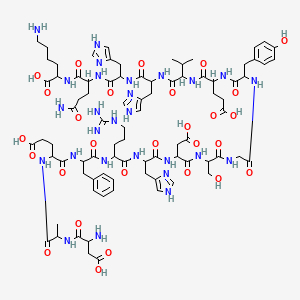

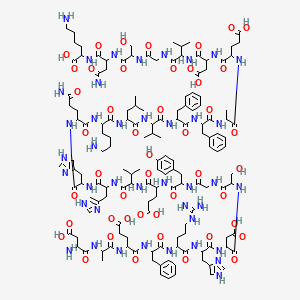

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)